molecular formula C16H22ClN3O3 B2684134 N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide CAS No. 899956-64-0

N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide

Cat. No. B2684134
CAS RN: 899956-64-0
M. Wt: 339.82
InChI Key: SJUQTVNHVOTWRN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide, also known as ML327, is a small molecule inhibitor that has been extensively studied in the field of chemical biology. It is a potent and selective inhibitor of the protein tyrosine phosphatase sigma (PTPσ), which plays a critical role in regulating axon growth and regeneration in the nervous system. In

Mechanism of Action

N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide inhibits PTPσ by binding to its catalytic domain and preventing it from dephosphorylating its substrates. This results in an increase in the phosphorylation of downstream signaling molecules, which in turn promotes axon growth and regeneration. N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has been shown to be highly selective for PTPσ, with no significant inhibition of other protein tyrosine phosphatases.
Biochemical and Physiological Effects:
N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has been shown to promote axon growth and regeneration in vitro and in vivo. In addition, it has been shown to enhance functional recovery following spinal cord injury and peripheral nerve injury in animal models. N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has also been shown to enhance myelination of axons in vitro, suggesting that it may have potential applications in the treatment of demyelinating disorders such as multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide is its selectivity for PTPσ, which makes it a valuable tool for studying the role of PTPσ in axon growth and regeneration. In addition, N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has been shown to be effective in promoting axon growth and regeneration in vitro and in vivo, making it a promising therapeutic target for the treatment of neurological disorders. However, one limitation of N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide is its relatively low potency, which may limit its efficacy in certain experimental settings.

Future Directions

There are several future directions for research on N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide. One area of focus is the development of more potent and selective PTPσ inhibitors. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide on axon growth and regeneration. Finally, clinical trials are needed to determine the safety and efficacy of N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide in the treatment of neurological disorders.

Synthesis Methods

The synthesis method of N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 5-chloro-2-methylphenylamine and 3-morpholin-4-ylpropylamine. These two compounds are reacted with oxalyl chloride to form the corresponding acyl chlorides, which are then reacted with hydroxylamine to form the oxamides. The final step involves the reaction of the oxamide with trifluoroacetic acid to obtain N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide.

Scientific Research Applications

N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has been extensively studied in the field of chemical biology due to its ability to inhibit PTPσ. PTPσ is a transmembrane protein that is highly expressed in the nervous system and plays a critical role in regulating axon growth and regeneration. N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has been shown to promote axon growth and regeneration in vitro and in vivo, making it a promising therapeutic target for the treatment of neurological disorders such as spinal cord injury, traumatic brain injury, and peripheral nerve injury.

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-12-3-4-13(17)11-14(12)19-16(22)15(21)18-5-2-6-20-7-9-23-10-8-20/h3-4,11H,2,5-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUQTVNHVOTWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide

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